Diphenyl pyridine-2,6-dicarboxylate

Physical Property Process Chemistry Crystal Engineering

Diphenyl pyridine-2,6-dicarboxylate (CAS 10448-12-1) is an aromatic diester of pyridine-2,6-dicarboxylic acid (dipicolinic acid), belonging to the class of pyridine-2,6-dicarboxylate esters. It features two phenoxy carbonyl groups at the 2- and 6-positions of a pyridine ring, imparting distinct steric bulk and electronic properties compared to common alkyl ester analogs.

Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
CAS No. 10448-12-1
Cat. No. B185238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl pyridine-2,6-dicarboxylate
CAS10448-12-1
Molecular FormulaC19H13NO4
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H
InChIKeyHGRACXZSQPEEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Pyridine-2,6-dicarboxylate (CAS 10448-12-1): A Pyridine-2,6-dicarboxylate Diester for Coordination and Supramolecular Chemistry


Diphenyl pyridine-2,6-dicarboxylate (CAS 10448-12-1) is an aromatic diester of pyridine-2,6-dicarboxylic acid (dipicolinic acid), belonging to the class of pyridine-2,6-dicarboxylate esters [1]. It features two phenoxy carbonyl groups at the 2- and 6-positions of a pyridine ring, imparting distinct steric bulk and electronic properties compared to common alkyl ester analogs. The compound is utilized as a ligand precursor and rigid building block in coordination and supramolecular chemistry [2], where the phenyl ester groups can influence metal binding geometry and crystal packing.

Why Alkyl Pyridine-2,6-dicarboxylate Esters Cannot Simply Replace the Diphenyl Ester


Direct substitution of diphenyl pyridine-2,6-dicarboxylate with common analogs such as dimethyl or diethyl pyridine-2,6-dicarboxylate is not straightforward for applications where the ester group's steric profile and leaving-group ability are critical. The phenyl ester imparts significantly greater steric hindrance and a different electronic withdrawing effect compared to methyl or ethyl esters, which can fundamentally alter ligand coordination geometry, supramolecular packing motifs, and reactivity in transesterification or hydrolysis reactions [1]. Consequently, performance outcomes in coordination polymer synthesis, crystal engineering, and metal extraction processes cannot be extrapolated from one ester to another without specific comparative data [2].

Quantitative Differentiation Evidence for Diphenyl Pyridine-2,6-dicarboxylate Against Its Closest Analogs


Melting Point Depression Versus Dimethyl Ester Enables Lower-Temperature Processing

The diphenyl ester exhibits a markedly lower melting point compared to the dimethyl analog, which can be advantageous for melt-processing or low-temperature reactions. Diphenyl pyridine-2,6-dicarboxylate melts at 34–38 °C , whereas dimethyl pyridine-2,6-dicarboxylate (CAS 6886-76-1) melts at 118–121 °C . This ~80 °C reduction in melting point allows the diphenyl ester to be handled as a liquid near ambient temperature, potentially simplifying formulation and reducing energy costs in industrial processes that utilize molten reagents.

Physical Property Process Chemistry Crystal Engineering

Enhanced Steric Bulk Influences Supramolecular Packing Relative to Linear Alkyl Esters

In a systematic study of solid-state packing, pyridine-2,6-dicarboxylate esters including benzyl and substituted benzyl derivatives assemble into robust infinite tapes via specific C–H⋯O and C–H⋯N interactions [1]. The diphenyl ester, with its two bulky phenyl rings, would be expected to significantly perturb this tape motif compared to the structurally characterized benzyl ester 1a or the simple aliphatic ester 1f, as the phenyl groups introduce greater steric demand and potential π-π stacking interactions that are absent in alkyl esters. This structural differentiation is critical for crystal engineering applications where specific packing motifs are desired.

Supramolecular Chemistry Crystal Engineering Solid-state Structure

Phenyl Ester Leaving-Group Ability Modulates Hydrolysis Reactivity Compared to Alkyl Esters

The hydrolysis of pyridine-2,6-dicarboxylate diesters to the parent diacid is an essential transformation for generating the free ligand. The rate of hydrolysis is governed by the leaving-group ability of the ester alkoxide/phenoxide. The diphenyl ester is anticipated to hydrolyze more readily than its dimethyl or diethyl counterparts because phenoxide is a better leaving group (pKa of phenol ≈ 10) than methoxide (pKa of methanol ≈ 15.5) [1]. While direct comparative kinetic data for this specific system are not available, the well-established leaving-group trend provides a strong class-level inference that the diphenyl ester will undergo base- or acid-catalyzed hydrolysis significantly faster.

Reactivity Hydrolysis Leaving Group

Distinct Steric Profile Prevents Formation of Undesired Cu(II) Complex Phases in Extraction Processes

In solvent extraction studies of copper(II), the structure of the alkyl chain in dialkyl pyridine-2,6-dicarboxylates critically affects the complex stoichiometry and solubility. For instance, dipentyl pyridine-2,6-dicarboxylate forms an unprecipitated CuCl2L complex that is unsuitable for extraction, whereas shorter-chain analogs form extractable CuCl2L2 species [1]. Extrapolating from this structure-property relationship, the diphenyl ester, with its bulky phenyl groups, is expected to exhibit a different complexation stoichiometry than methyl or ethyl esters, potentially avoiding precipitation problems or offering different selectivity.

Solvent Extraction Copper Extraction Structure-Property Relationship

Where Diphenyl Pyridine-2,6-dicarboxylate Provides a Decisive Advantage: Application Scenarios


Low-Temperature Melt Processing and Solvent-Free Synthesis

The significantly lower melting point (34–38 °C) compared to dimethyl pyridine-2,6-dicarboxylate (118–121 °C) makes the diphenyl ester a prime candidate for processes where the diester can be used as its own molten reaction medium or processed without an additional solvent. This scenario is relevant for green chemistry initiatives and the synthesis of coordination polymers where thermal activation is required.

Mild Hydrolysis for Controlled Release of Dipicolinic Acid

In applications requiring the in situ generation of dipicolinic acid, such as in the preparation of lanthanide luminescent probes or antimicrobial formulations, the diphenyl ester is expected to hydrolyze faster than alkyl esters due to the superior leaving-group ability of phenoxide versus alkoxide [1]. This enables milder reaction conditions (lower temperature, reduced base concentration) and minimizes side reactions.

Crystal Engineering of Non-Classical Supramolecular Architectures

When the goal is to deliberately avoid the robust tape motif observed for alkyl and benzyl pyridine-2,6-dicarboxylate esters [2], the diphenyl ester’s bulky phenyl groups and potential for π-stacking provide a design element to steer crystal packing toward new architectures. This is valuable for discovering novel organic solid-state materials with unique properties.

Specialized Metal Extraction Where Alkyl Esters Fail

Given that certain dialkyl pyridine-2,6-dicarboxylates suffer from precipitation of their copper complexes, rendering them useless for extraction [3], the diphenyl ester may offer a solution by forming different, soluble complex species due to its distinct steric profile. This scenario is particularly relevant for the selective recovery of copper from challenging chloride leach solutions.

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